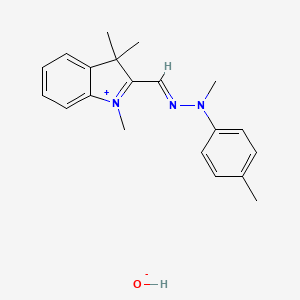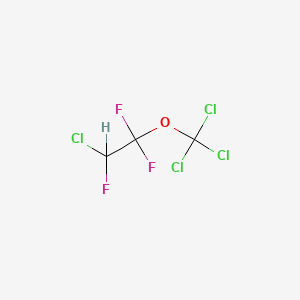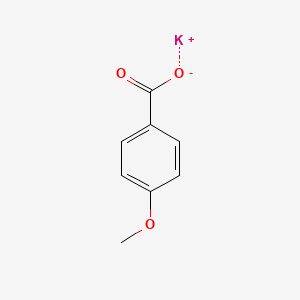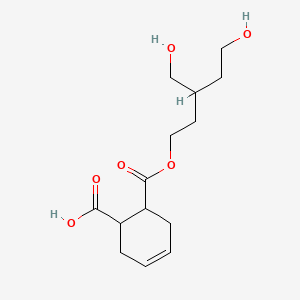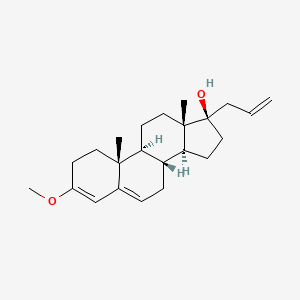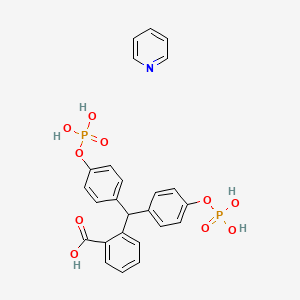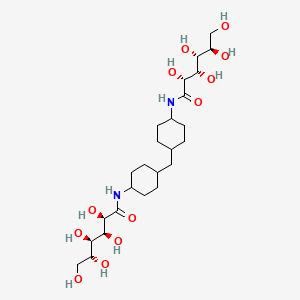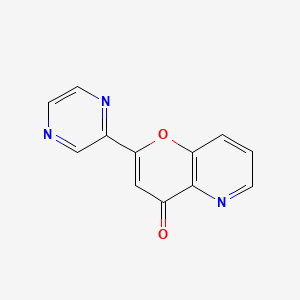
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)-: is a heterocyclic compound that belongs to the pyrano-pyridine family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- can be achieved through various synthetic routes. One common method involves the condensation of 4H-chromene-3-carbaldehydes with heterocyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate . This reaction typically proceeds via a domino Knoevenagel-intramolecular Michael reaction sequence, creating multiple bonds and rings in a single step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly catalysts and solvents, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one: Lacks the pyrazinyl group, resulting in different chemical properties and applications.
2,3-Dihydro-4H-pyrano(3,2-b)pyridin-4-one:
4H-Pyrano(2,3-b)pyridin-4-one: A structural isomer with variations in the fused ring system.
Uniqueness
The presence of the pyrazinyl group at the 2-position of the pyran ring in 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-pyrazinyl)- imparts unique chemical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
148190-33-4 |
|---|---|
Fórmula molecular |
C12H7N3O2 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
2-pyrazin-2-ylpyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C12H7N3O2/c16-9-6-11(8-7-13-4-5-14-8)17-10-2-1-3-15-12(9)10/h1-7H |
Clave InChI |
XQPIGJLCXQQUCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)C=C(O2)C3=NC=CN=C3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


